4-(1,4'-bipiperidin-1'-ylmethyl)-7-methyl-2H-chromen-2-one
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Overview
Description
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The unique feature of this compound is the substitution at the 4-position with a {[1,4’-BIPIPERIDIN]-1’-YL}METHYL group, which includes a bipiperidine moiety. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-hydroxycoumarin. The next step involves the introduction of the {[1,4’-BIPIPERIDIN]-1’-YL}METHYL group. This can be done by reacting 4-hydroxycoumarin with {[1,4’-BIPIPERIDIN]-1’-YL}METHYL chloride in the presence of a base like potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group, where reagents like sodium hydride and alkyl halides can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkyl-substituted derivatives.
Scientific Research Applications
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The bipiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromen-2-one core can interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4’-Bipiperidin-4-ol: Similar bipiperidine structure but with a hydroxyl group.
[3,4’-Bipiperidin]-4-one: Contains a ketone group instead of the chromen-2-one core.
6-([1,4’-BIPIPERIDIN]-1’-YL)-9-aryl-9H-purines: Similar bipiperidine substitution but with a purine core.
Uniqueness
4-({[1,4’-BIPIPERIDIN]-1’-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is unique due to its combination of the chromen-2-one core and the bipiperidine moiety This combination imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above
Properties
Molecular Formula |
C21H28N2O2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
7-methyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C21H28N2O2/c1-16-5-6-19-17(14-21(24)25-20(19)13-16)15-22-11-7-18(8-12-22)23-9-3-2-4-10-23/h5-6,13-14,18H,2-4,7-12,15H2,1H3 |
InChI Key |
RAAPVUXKSNRYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)N4CCCCC4 |
Origin of Product |
United States |
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